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In the dynamic and closely watched field of non-alcoholic steatohepatitis (NASH) therapeutics,

a comprehensive understanding of emerging clinical trial data is paramount for researchers,

scientists, and drug development professionals. This guide provides an objective cross-study

comparison of the clinical trial data for HPG1860, a novel Farnesoid X Receptor (FXR) agonist,

with other therapeutic alternatives in development for NASH. The data presented is intended to

offer a clear, data-driven perspective on the evolving treatment landscape for this complex

metabolic disease.

Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease

(NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and

hepatocellular carcinoma. The race to develop the first approved therapy for NASH has led to a

diverse pipeline of drug candidates with various mechanisms of action. This guide focuses on

HPG1860, a non-bile acid FXR agonist, and compares its Phase 2a clinical trial findings with

publicly available data from trials of other key NASH drug candidates, including another FXR

agonist, a THR-β agonist, and PPAR agonists. The comparison encompasses efficacy and

safety parameters to provide a multi-faceted view of their clinical profiles.
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The following tables summarize key quantitative data from the clinical trials of HPG1860 and

selected comparator drugs. This allows for a structured and direct comparison of their

performance on critical endpoints.

Table 1: Efficacy Outcomes in NASH Clinical Trials
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Drug (Trial)
Mechanism
of Action

Dose(s)
Treatment
Duration

Key
Efficacy
Endpoint(s)

Results vs.
Placebo

HPG1860

(RISE)
FXR Agonist

3 mg, 5 mg, 8

mg
12 Weeks

Relative

reduction in

Liver Fat

Content

(LFC)

-20.15% (3

mg, p=0.002),

-7.08% (5

mg), -38.64%

(8 mg,

p<0.0001) vs.

+0.68%[1]

Obeticholic

Acid

(REGENERA

TE)

FXR Agonist 10 mg, 25 mg 18 Months

Fibrosis

improvement

by ≥1 stage

with no

worsening of

NASH

18.5% (10

mg,

p=0.0004),

20.8% (25

mg, p<0.001)

vs. 11.8%[2]

Resmetirom

(MAESTRO-

NASH)

THR-β

Agonist

80 mg, 100

mg
52 Weeks

NASH

resolution

with no

worsening of

fibrosis

25.9% (80

mg), 29.9%

(100 mg) vs.

9.7%

(p<0.001 for

both)[3]

Lanifibranor

(NATIVE)

Pan-PPAR

Agonist

800 mg, 1200

mg
24 Weeks

Decrease in

SAF-A score

by ≥2 points

without

worsening of

fibrosis

48% (800

mg), 55%

(1200 mg,

p=0.007) vs.

33%[4][5]

Elafibranor

(RESOLVE-

IT)

Dual PPAR-α/

δ Agonist
120 mg 72 Weeks

NASH

resolution

without

worsening of

fibrosis

19.2% vs.

14.7% (Not

statistically

significant)[6]

[7][8]
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Table 2: Safety and Tolerability Profiles
Drug Common Adverse Event(s) Effect on LDL Cholesterol

HPG1860

Pruritus (dose-dependent:

9.1% at 3mg, 9.5% at 5mg,

27.3% at 8mg)[1]

No significant change

observed[1]

Obeticholic Acid
Pruritus (most common reason

for discontinuation)[2]
Mild elevation[9]

Resmetirom
Transient mild diarrhea and

nausea[10][11]
Significant reductions[10]

Lanifibranor

Diarrhea, nausea, peripheral

edema, anemia, weight gain[4]

[5]

Not reported as a primary

safety concern

Elafibranor
Mild and reversible increase in

serum creatinine[12]

Not reported as a primary

safety concern

Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for the accurate

interpretation of their results. Below are summaries of the experimental protocols for the key

trials cited.

HPG1860 (RISE Study) The RISE study was a Phase 2a, multi-center, randomized, double-

blind, placebo-controlled trial.[1] It enrolled 87 adult patients with presumed non-cirrhotic

NASH.[13] Participants were randomized to receive once-daily oral doses of HPG1860 (3 mg,

5 mg, or 8 mg) or a placebo for 12 weeks.[2][13] The primary endpoint was safety and

tolerability. Secondary endpoints included the percentage change from baseline in liver fat

content (LFC) measured by MRI-proton density fat fraction (MRI-PDFF) and changes in alanine

aminotransferase (ALT) levels.[13]

Obeticholic Acid (REGENERATE Study) The REGENERATE study was a Phase 3, multicenter,

randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed NASH and

fibrosis (stage F2 or F3).[2] Patients were randomized to receive placebo, obeticholic acid 10

mg, or obeticholic acid 25 mg daily.[2] The primary endpoints at the 18-month interim analysis
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were improvement in fibrosis by at least one stage with no worsening of NASH, or NASH

resolution with no worsening of fibrosis.[14]

Resmetirom (MAESTRO-NASH Study) The MAESTRO-NASH study is an ongoing Phase 3

trial involving adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[3]

Patients were randomized to receive once-daily oral resmetirom at a dose of 80 mg or 100 mg,

or placebo.[3] The primary endpoints at 52 weeks were NASH resolution with no worsening of

fibrosis and an improvement in fibrosis by at least one stage with no worsening of the NAFLD

activity score.[3]

Lanifibranor (NATIVE Study) The NATIVE study was a Phase 2b, double-blind, randomized,

placebo-controlled trial in patients with non-cirrhotic, highly active NASH.[4] A total of 247

patients were randomized to receive 800 mg or 1200 mg of lanifibranor or placebo once daily

for 24 weeks.[4][5] The primary endpoint was a decrease of at least 2 points in the Steatosis,

Activity, Fibrosis (SAF)-A score without worsening of fibrosis.[4][5]

Elafibranor (RESOLVE-IT Study) The RESOLVE-IT study was a Phase 3 trial that enrolled

patients with biopsy-proven NASH and fibrosis stage F2 or F3.[8] Patients were randomized to

receive elafibranor 120 mg or placebo once daily.[8] The primary endpoint at a 72-week interim

analysis was NASH resolution without worsening of fibrosis.[8] The development of elafibranor

for NASH was discontinued due to a lack of efficacy in this trial.[6]

Mandatory Visualization
The following diagrams illustrate key concepts relevant to the clinical development of

HPG1860.
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Caption: Mechanism of action of HPG1860 as an FXR agonist in hepatocytes.
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Caption: Workflow of the HPG1860 Phase 2a (RISE) clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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